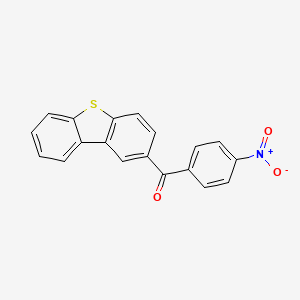
Ketone, 2-dibenzothienyl p-nitrophenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 2-dibenzothienyl p-nitrophenyl is an organic compound characterized by the presence of a ketone functional group bonded to a 2-dibenzothienyl and a p-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 2-dibenzothienyl p-nitrophenyl typically involves the reaction of 2-dibenzothienyl ketone with p-nitrophenyl derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ketone, 2-dibenzothienyl p-nitrophenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The nitro group can undergo substitution reactions to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
Scientific Research Applications
Ketone, 2-dibenzothienyl p-nitrophenyl has several applications in scientific research:
Mechanism of Action
The mechanism by which Ketone, 2-dibenzothienyl p-nitrophenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ketones with dibenzothienyl and nitrophenyl groups, such as:
- 2-dibenzothienyl ketone
- p-nitrophenyl ketone
- Other substituted dibenzothienyl ketones .
Uniqueness
Ketone, 2-dibenzothienyl p-nitrophenyl is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
91100-28-6 |
|---|---|
Molecular Formula |
C19H11NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
dibenzothiophen-2-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H11NO3S/c21-19(12-5-8-14(9-6-12)20(22)23)13-7-10-18-16(11-13)15-3-1-2-4-17(15)24-18/h1-11H |
InChI Key |
KCDRUBUYKFBVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















